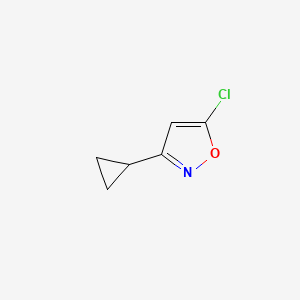

5-Chloro-3-cyclopropyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATRLUPRTKUQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-cyclopropyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-cyclopropyl-1,2-oxazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted oxazole ring, is present in various biologically active molecules. This guide provides a summary of the available chemical properties of this compound. However, a comprehensive analysis is currently limited by the scarcity of publicly available experimental data. Further research is required to fully elucidate its physicochemical characteristics, synthetic routes, and pharmacological profile.

Core Chemical Properties

Currently, detailed experimental data for this compound regarding its physical properties such as melting point, boiling point, and solubility are not extensively documented in publicly accessible literature. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 1314935-34-6 | [1] |

Synthesis and Experimental Protocols

One common method for the synthesis of the oxazole ring is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

A potential synthetic workflow for this compound, extrapolated from general oxazole synthesis methods, is conceptualized in the following diagram. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the mechanism of action of this compound. The oxazole scaffold is a common feature in many pharmacologically active compounds, suggesting that this molecule could be a valuable building block in drug discovery.

The general biological relevance of the oxazole ring is illustrated in the following diagram, highlighting its presence in various classes of therapeutic agents.

Caption: General biological relevance of the oxazole scaffold.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties , including solubility, melting point, boiling point, and spectral data (NMR, IR, MS).

-

Screening for biological activity across a range of therapeutic targets.

-

Investigation of its mechanism of action and potential involvement in cellular signaling pathways.

Such studies are essential to unlock the potential of this compound as a valuable scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a viable synthetic pathway for 5-Chloro-3-cyclopropyl-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for researchers in the field. This document outlines the complete synthesis, including starting materials, intermediates, and detailed experimental protocols. All quantitative data is presented in a clear, tabular format for easy comparison, and the logical workflow is visualized using a Graphviz diagram.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process. The initial step involves the construction of the core isoxazole ring system through the condensation of a β-ketoester with hydroxylamine. The subsequent step is the chlorination of the resulting isoxazol-5-ol intermediate to yield the final product.

Step 1: Synthesis of 3-cyclopropyl-1,2-oxazol-5-ol

The synthesis commences with the base-catalyzed condensation of ethyl 3-cyclopropyl-3-oxopropanoate with hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable 3-cyclopropyl-1,2-oxazol-5-ol.

Step 2: Chlorination of 3-cyclopropyl-1,2-oxazol-5-ol

The intermediate, 3-cyclopropyl-1,2-oxazol-5-ol, is then converted to the final product, this compound, through a chlorination reaction. This transformation is effectively achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. This reaction is analogous to a Vilsmeier-Haack type reaction for the conversion of a hydroxy group on a heterocyclic ring to a chloride.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (Intermediate A)

This protocol is adapted from a known procedure for the synthesis of β-ketoesters.

Materials:

-

Monoethyl malonate potassium salt

-

Triethylamine (TEA)

-

Magnesium chloride (MgCl₂)

-

Cyclopropanecarbonyl chloride

-

Ethyl acetate (EtOAc)

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Tetrahydrofuran (THF)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a suspension of monoethyl malonate potassium salt (17.0 g, 0.10 mol) in ethyl acetate (100 ml), add triethylamine (34.7 ml, 0.25 mol) and magnesium chloride (14.3 g, 0.15 mol) sequentially.

-

Stir the resulting mixture at 40°C for 20 hours.

-

In a separate flask, dissolve cyclopropanecarbonyl chloride (4.30 g, 50.0 mmol) in tetrahydrofuran (50 ml). Cool the solution in an ice bath and add oxalyl chloride (4.36 ml, 50.0 mmol) and a catalytic amount of N,N-dimethylformamide. Stir for 1 hour at 0°C.

-

After stirring, allow the mixture to warm to room temperature and continue stirring for an additional hour.

-

Slowly add the previously prepared malonic acid solution to the acyl chloride solution under ice bath cooling.

-

Stir the reaction mixture at room temperature for 20 hours.

-

After the reaction is complete, pour the mixture into a 10% aqueous citric acid solution (300 ml) and extract with ethyl acetate (3 x 300 ml).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (500 ml) and brine (300 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil, which can be used in the next step without further purification.

Synthesis of 3-cyclopropyl-1,2-oxazol-5-ol (Intermediate B)

This protocol is based on the general synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine.[1]

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.63 g, 37.8 mmol) and sodium hydroxide (1.5 g, 37.8 mmol) in water (10 ml).

-

In a separate flask, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (assuming a starting amount of ~31.5 mmol) in a suitable solvent and cool to -10°C.

-

Add the prepared hydroxylamine solution to the solution of the β-ketoester and stir the reaction mixture for 2 hours at -10°C.

-

Quench any excess hydroxylamine by adding acetone (2 ml) at -10°C.

-

Add concentrated hydrochloric acid (8 ml) at once and quickly heat the reaction mixture to 80°C for 1 hour.

-

After cooling, pour the solution into water (80 ml), wash with n-hexane, and extract with ether.

-

Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel chromatography to give 3-cyclopropyl-1,2-oxazol-5-ol.

Synthesis of this compound (Final Product)

This protocol is adapted from a general procedure for the chlorination of isoxazol-5(4H)-ones.[2]

Materials:

-

3-cyclopropyl-1,2-oxazol-5-ol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a stirring suspension of 3-cyclopropyl-1,2-oxazol-5-ol (3 mmol) in phosphorus oxychloride (4 mL), add triethylamine (253 mg, 2.5 mmol, 0.35 mL) dropwise at 0°C.

-

Stir the mixture at 75°C for 12 hours.

-

After completion, pour the reaction mixture into ice (300 g) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1a | Acylation | Monoethyl malonate potassium salt | TEA, MgCl₂, Cyclopropanecarbonyl chloride, Oxalyl chloride, DMF | Ethyl acetate, THF | 40, 0, rt | 20, 1, 20 | Ethyl 3-cyclopropyl-3-oxopropanoate | ~93 |

| 1b | Cyclization | Ethyl 3-cyclopropyl-3-oxopropanoate | NH₂OH·HCl, NaOH, HCl | Water, Ether | -10, 80 | 2, 1 | 3-cyclopropyl-1,2-oxazol-5-ol | 84[1] |

| 2 | Chlorination | 3-cyclopropyl-1,2-oxazol-5-ol | POCl₃, TEA | POCl₃ | 0, 75 | 12 | This compound | 66-71[2] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Unraveling the Therapeutic Potential of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Look into the Oxazole Family's Mechanism of Action

While specific research on the mechanism of action for 5-Chloro-3-cyclopropyl-1,2-oxazole is not publicly available, an examination of the broader oxazole and isoxazole class of compounds offers valuable insights into its potential biological activities. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic effects, including anticancer and antimicrobial properties.

The versatility of the oxazole ring allows for the synthesis of diverse molecular architectures, leading to a range of biological targets. Research into structurally related compounds provides a framework for understanding the potential pathways through which this compound might exert its effects.

Potential Anticancer Mechanisms of Oxazole Derivatives

Numerous studies have highlighted the anticancer potential of various oxazole-containing molecules. The primary mechanisms of action identified for these compounds often involve the inhibition of key cellular processes crucial for cancer cell proliferation and survival.

One prominent mechanism is the inhibition of protein kinases . For instance, certain 5-chloro-indole-2-carboxylate derivatives, which share a chloro-substitution pattern, have been shown to act as potent inhibitors of the EGFR/BRAF signaling pathways.[1] These pathways are frequently mutated and overactivated in various cancers, making them critical targets for therapeutic intervention. The binding of these inhibitors to the kinase domain of EGFR and BRAF blocks downstream signaling, leading to a reduction in cell proliferation.

Another significant anticancer mechanism associated with oxazole-containing compounds is the disruption of microtubule dynamics . Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, for example, have been identified as antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site.[3][4] This interference with the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

Potential Antimicrobial Activity of Oxazole Derivatives

The oxazole nucleus is also a key feature in many compounds with potent antimicrobial properties. The mechanism of action in this context can vary depending on the specific derivative and the microbial target. Some oxazole derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[5][6][7] While the precise molecular targets are not always fully elucidated, it is believed that these compounds may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

The Significance of the 1,2-Oxazole (Isoxazole) Ring

The 1,2-oxazole, or isoxazole, ring system is a common motif in a variety of biologically active compounds. This includes both naturally occurring substances and synthetic molecules with therapeutic applications.[8] The specific arrangement of the nitrogen and oxygen atoms in the isoxazole ring contributes to its chemical properties and its ability to interact with biological targets.

Future Directions

While the direct mechanism of action for this compound remains to be elucidated, the extensive research on the broader oxazole family provides a strong foundation for future investigation. Further studies are necessary to determine its specific molecular targets and signaling pathways. Such research would involve a range of experimental approaches, including target-based screening, phenotypic screening, and molecular docking studies, to fully characterize its pharmacological profile. The information gathered from the study of related compounds suggests that kinase inhibition and microtubule disruption are plausible starting points for investigating the biological activity of this particular molecule.

Due to the absence of specific experimental data for this compound in the public domain, a detailed in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific compound cannot be provided at this time. The information presented here is based on the known mechanisms of action for the broader class of oxazole and isoxazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Technical Overview

Disclaimer: Direct experimental data on the biological activity of 5-Chloro-3-cyclopropyl-1,2-oxazole is not available in the public domain as of the latest literature search. This document provides an in-depth technical guide based on the known biological activities of structurally related compounds containing the 1,2-oxazole (isoxazole) core, chloro substituents, and cyclopropyl moieties. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this specific molecule.

Introduction to the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged scaffold in medicinal chemistry.[3] Derivatives of isoxazole have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] The versatility of the isoxazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

The Influence of Chloro and Cyclopropyl Substituents

The biological activity of isoxazole derivatives is significantly modulated by the nature and position of their substituents.

Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, on the isoxazole ring or associated phenyl groups has been shown in several studies to enhance the biological potency of the molecule.[1][3] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets.

Cyclopropyl Group: The cyclopropyl ring is a small, strained carbocycle that is often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency. Its rigid nature can help to lock the molecule into a bioactive conformation. The synthesis of isoxazoles bearing a cyclopropyl group has been documented, indicating its compatibility with this heterocyclic system.[1]

The combination of a 1,2-oxazole core with both a chloro and a cyclopropyl substituent, as in this compound, suggests a molecule designed to leverage the beneficial properties of each component. While direct evidence is lacking, the following sections will detail the biological activities of analogous compounds to infer the potential of this specific chemical entity.

Potential Anticancer Activity

Numerous isoxazole derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction.

Inhibition of Tubulin Polymerization

Structurally related compounds, such as certain 1,3-oxazole sulfonamides bearing a cyclopropyl ring, have demonstrated potent anticancer activity by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Quantitative Data for a Structurally Related 1,3-Oxazole Sulfonamide with a Cyclopropyl Moiety:

| Compound Class | Cancer Cell Lines | Activity Metric | Value | Reference |

| 1,3-Oxazole Sulfonamide | Leukemia | GI50 | 44.7 nM - 48.8 nM | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A typical protocol to assess the inhibition of tubulin polymerization involves the following steps:

-

Preparation of Tubulin: Porcine or bovine brain tubulin is purified through cycles of polymerization and depolymerization.

-

Assay Setup: The assay is conducted in a temperature-controlled spectrophotometer. Purified tubulin is mixed with a polymerization buffer (e.g., containing GTP and glutamate) and the test compound at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

-

Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the rate of polymerization against the concentration of the test compound.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Predicted mechanism of anticancer action via tubulin polymerization inhibition.

Potential Antimicrobial Activity

The isoxazole scaffold is a key component of several antibacterial and antifungal agents. The presence of a chloro substituent can enhance these properties.

Antibacterial and Antifungal Effects

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and shown to possess antibacterial and antifungal activities. While the core structure is different, the presence of the chloro-oxazole moiety is a shared feature.

Quantitative Data for Structurally Related 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives:

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

| P4A | S. aureus, E. coli | MIC | Good activity | [1] |

| P4B | S. aureus, E. coli | MIC | Good activity | [1] |

| P2B | C. albicans | MIC | Good activity | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of the 1,2-Oxazole Core

A common method for the synthesis of the 1,2-oxazole ring is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This versatile reaction allows for the introduction of various substituents onto the isoxazole core.

General Synthesis Pathway

Caption: General scheme for the synthesis of 1,2-oxazoles.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the biologically active 1,2-oxazole scaffold with a potency-enhancing chloro group and a metabolically stabilizing cyclopropyl ring suggests that this molecule may exhibit significant anticancer and/or antimicrobial properties.

Future research should focus on the chemical synthesis and subsequent in vitro and in vivo evaluation of this compound. Initial screening should target a broad range of cancer cell lines and microbial strains to identify its primary biological activity. Subsequent studies should aim to elucidate its mechanism of action, identify its molecular targets, and assess its pharmacokinetic and toxicological profiles. Such a systematic investigation will be crucial in determining the true therapeutic potential of this promising, yet uncharacterized, molecule.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide explores the potential therapeutic targets of the novel compound 5-Chloro-3-cyclopropyl-1,2-oxazole. While direct experimental data for this specific molecule is not yet publicly available, this paper synthesizes existing research on structurally similar isoxazole derivatives to postulate its likely mechanisms of action and therapeutic applications. By analyzing the structure-activity relationships of related compounds, we identify potential enzyme and receptor targets, outline hypothetical signaling pathways, and provide detailed experimental protocols for the validation of these predictions. This document serves as a foundational resource for researchers initiating investigation into the therapeutic potential of this compound.

Introduction

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is present in numerous clinically approved drugs and biologically active compounds, demonstrating its versatility as a pharmacophore.[1][2][3][4][5] The diverse therapeutic applications of isoxazole derivatives span from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[5][6][7] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the isoxazole core.

The subject of this whitepaper, this compound, possesses two key structural features that suggest a strong potential for biological activity:

-

5-Chloro Substitution: The presence of a chlorine atom at the 5-position can influence the electronic properties of the isoxazole ring and provide a potential site for metabolic transformation or interaction with biological targets.

-

3-Cyclopropyl Group: The cyclopropyl moiety is a common feature in medicinal chemistry known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more specific interactions with target proteins.

This document will explore the plausible therapeutic targets for this compound by drawing parallels with the known biological activities of structurally related isoxazole derivatives.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on isoxazole derivatives, several key therapeutic targets can be hypothesized for this compound.

Enzyme Inhibition

Isoxazole-containing compounds have been widely reported as inhibitors of various enzymes.

-

Cyclooxygenases (COX-1 and COX-2): Several isoxazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key in the prostaglandin biosynthesis pathway.[8]

-

Lipoxygenases (LOX): Similar to COX enzymes, LOX are involved in inflammatory pathways, and their inhibition by isoxazole compounds has been documented.[9]

-

Carbonic Anhydrases (CAs): Certain isoxazole derivatives have shown inhibitory activity against carbonic anhydrases, which are implicated in various physiological processes, including pH regulation and fluid secretion.[10][11]

-

Protein Kinases: The inhibition of protein kinases is a major strategy in cancer therapy. Isoxazole hybrids have been identified as potential inhibitors of kinases such as TNIK and p38 kinase.[12]

Table 1: Potential Enzyme Targets for this compound

| Enzyme Target | Therapeutic Area | Rationale based on Isoxazole Analogs |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Many isoxazole derivatives are selective COX-2 inhibitors.[8] |

| 5-Lipoxygenase (5-LOX) | Inflammation, Asthma | Isoxazole derivatives have shown potent 5-LOX inhibitory activity.[9] |

| Carbonic Anhydrase IX (CA-IX) | Oncology | Isoxazole sulfonamides are known inhibitors of tumor-associated CA-IX. |

| Mitogen-Activated Protein Kinase (p38α) | Inflammation, Oncology | Diaryl isoxazoles act as dual inhibitors of p38α MAP kinase. |

| Trafalgar (TRAF)-Interacting Kinase (TNIK) | Oncology | Isoxazole-oxazole hybrids have demonstrated potent TNIK inhibition.[12] |

Receptor Modulation

Isoxazole derivatives have also been shown to modulate the activity of various receptors.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor involved in bile acid homeostasis and lipid metabolism. Isoxazole derivatives have been identified as FXR agonists.

-

Retinoid-related Orphan Receptor gamma t (RORγt): RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Trisubstituted isoxazoles have been developed as selective allosteric ligands for RORγt.[13]

Table 2: Potential Receptor Targets for this compound

| Receptor Target | Therapeutic Area | Rationale based on Isoxazole Analogs |

| Farnesoid X Receptor (FXR) | Metabolic Diseases, Liver Diseases | Isoxazole derivatives have been developed as potent FXR agonists. |

| Retinoid-related Orphan Receptor gamma t (RORγt) | Autoimmune Diseases | Trisubstituted isoxazoles are known selective allosteric modulators of RORγt.[13] |

Disruption of Microtubule Dynamics

A significant number of anticancer agents exert their effects by interfering with microtubule polymerization. Several isoxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The structural features of this compound are consistent with those of small molecules that can interact with the tubulin protein.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for target validation.

Caption: Hypothesized Kinase Inhibition Pathway.

Caption: General Drug Discovery Workflow.

Detailed Experimental Protocols

To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay determines the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole (positive control for polymerization inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin polymerization buffer containing 10 mM GTP and 60% glycerol.

-

Dilute the test compound and controls to 10x the final desired concentration in General Tubulin Buffer.

-

-

Assay Setup:

-

On ice, add 10 µL of the 10x test compound or control to the appropriate wells of a pre-chilled 96-well plate.

-

Add 40 µL of ice-cold General Tubulin Buffer to each well.

-

Thaw the purified tubulin on ice and dilute to the desired final concentration (e.g., 3 mg/mL) with ice-cold General Tubulin Buffer containing GTP.

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding 50 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization. Calculate the rate of polymerization and the maximum polymer mass.

-

Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Assay)

This assay measures the ability of a compound to activate the Farnesoid X Receptor.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

FXR expression plasmid

-

FXR-responsive reporter plasmid (e.g., containing a bile acid response element driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Test compound (this compound) dissolved in DMSO

-

GW4064 (positive control FXR agonist)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or controls. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity versus the compound concentration.

-

Determine the EC₅₀ value for FXR activation by fitting the data to a dose-response curve.

-

General Enzyme Inhibition Assay (e.g., for COX-2)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

-

Purified enzyme (e.g., recombinant human COX-2)

-

Enzyme-specific substrate (e.g., arachidonic acid for COX-2)

-

Assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Known inhibitor (positive control, e.g., celecoxib for COX-2)

-

96-well plates

-

Microplate reader (capable of measuring the specific output of the reaction, e.g., colorimetric, fluorometric)

Procedure:

-

Assay Setup:

-

Add assay buffer, enzyme, and various concentrations of the test compound or controls to the wells of a 96-well plate. Include a vehicle control.

-

Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

-

Data Acquisition:

-

Measure the product formation over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the existing literature on structurally related isoxazole derivatives provides a strong basis for forming well-grounded hypotheses. The presence of the 5-chloro and 3-cyclopropyl substituents suggests that this compound is a promising candidate for drug development, with potential applications in oncology, inflammation, and metabolic diseases. The primary postulated mechanisms of action include enzyme inhibition (particularly of kinases and enzymes in the inflammatory cascade), receptor modulation (such as FXR and RORγt), and disruption of microtubule dynamics.

The experimental protocols detailed in this whitepaper provide a clear roadmap for the systematic evaluation of these hypotheses. Through a combination of in silico modeling, in vitro screening, and detailed mechanistic studies, the therapeutic potential of this compound can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this promising molecule.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Discovery and History of 3-Cyclopropyl-1,2-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-cyclopropyl-1,2-oxazole (also known as 3-cyclopropylisoxazole) core is a significant heterocyclic scaffold in medicinal chemistry. Its unique combination of the electronically versatile isoxazole ring and the conformationally rigid, metabolically stable cyclopropyl group has led to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important class of compounds. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in the development of pharmaceuticals for decades. Its ability to act as a bioisostere for amide and ester functionalities, coupled with its metabolic stability, has made it a popular choice in drug design. The introduction of a cyclopropyl group at the 3-position of the isoxazole ring further enhances its appeal. The cyclopropyl moiety is known to improve metabolic stability, increase potency, and favorably modulate the physicochemical properties of drug candidates, such as lipophilicity and membrane permeability.

While a definitive seminal publication marking the "discovery" of the first simple 3-cyclopropyl-1,2-oxazole derivative is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of 1,3-dipolar cycloaddition reactions in the mid-20th century, a field pioneered by Rolf Huisgen. This powerful synthetic tool provided a reliable method for the construction of the isoxazole ring, paving the way for the synthesis of a vast array of substituted derivatives, including those bearing a cyclopropyl group.

The interest in 3-cyclopropyl-1,2-oxazole derivatives has grown significantly with the increasing recognition of the cyclopropyl group as a "smart" substituent in medicinal chemistry. Its incorporation is a strategic approach to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Core Synthetic Strategies

The principal and most versatile method for the synthesis of the 3-cyclopropyl-1,2-oxazole core is the 1,3-dipolar cycloaddition of a cyclopropyl-substituted nitrile oxide with an alkyne or a suitable alkene.[1] This reaction forms the five-membered isoxazole ring in a highly efficient and often regioselective manner.

Generation of Cyclopropyl Nitrile Oxide

The key intermediate for the synthesis is cyclopropyl nitrile oxide. This reactive 1,3-dipole is typically generated in situ from a stable precursor to avoid its dimerization. The most common methods for its generation are:

-

Dehydrochlorination of Cyclopropanecarboximidoyl Chloride: This is a widely used method where cyclopropanecarboximidoyl chloride is treated with a base, such as triethylamine, to eliminate hydrogen chloride and form the nitrile oxide.

-

Oxidation of Cyclopropanecarboxaldehyde Oxime: A milder approach involves the oxidation of cyclopropanecarboxaldehyde oxime using reagents like sodium hypochlorite or N-chlorosuccinimide (NCS).[2]

The precursor, cyclopropanecarboxaldehyde, can be synthesized by the oxidation of cyclopropylmethanol.[3][4] The subsequent reaction with hydroxylamine hydrochloride in the presence of a base yields cyclopropanecarboxaldehyde oxime with high efficiency.[3][4]

1,3-Dipolar Cycloaddition

Once the cyclopropyl nitrile oxide is generated in situ, it readily undergoes a [3+2] cycloaddition reaction with a dipolarophile.

-

Reaction with Alkynes: The reaction with a terminal or internal alkyne directly yields the corresponding 3-cyclopropyl-1,2-oxazole. This is the most common and direct route to fully aromatic isoxazoles.

-

Reaction with Alkenes: Cycloaddition with an alkene produces a 3-cyclopropyl-4,5-dihydro-1,2-oxazole (isoxazoline). The isoxazoline can then be oxidized to the corresponding isoxazole if desired.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and a final 3-cyclopropyl-1,2-oxazole derivative.

Synthesis of Cyclopropanecarboxaldehyde Oxime

This protocol is adapted from a general procedure for oxime synthesis.[3][4]

Materials:

-

Cyclopropanecarboxaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium carbonate (1.1 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

Add ethanol to the aqueous solution.

-

To this solution, add cyclopropanecarboxaldehyde dropwise at room temperature.

-

Stir the reaction mixture at ambient temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.

-

Purify the product by column chromatography on silica gel if necessary.

| Reactant | Molar Ratio | Typical Yield |

| Cyclopropanecarboxaldehyde | 1.0 | ~99%[3][4] |

| Hydroxylamine hydrochloride | 1.1 | |

| Sodium carbonate | 1.1 |

Synthesis of 3-Cyclopropyl-5-phenyl-1,2-oxazole

This protocol is a representative example of a 1,3-dipolar cycloaddition.

Materials:

-

Cyclopropanecarboxaldehyde oxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Phenylacetylene (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve cyclopropanecarboxaldehyde oxime in DCM.

-

Add NCS portion-wise to the solution at 0 °C and stir for 30 minutes. This generates the cyclopropanecarboximidoyl chloride in situ.

-

To the reaction mixture, add phenylacetylene.

-

Add triethylamine dropwise at 0 °C. The triethylamine serves to generate the nitrile oxide from the imidoyl chloride.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-cyclopropyl-5-phenyl-1,2-oxazole.

| Product | Typical Yield | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 3-Cyclopropyl-5-phenyl-1,2-oxazole | 75-85% | 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.40 (s, 1H), 2.05-1.95 (m, 1H), 1.15-1.05 (m, 2H), 0.95-0.85 (m, 2H) | 170.1, 162.5, 129.9, 128.8, 127.5, 125.6, 97.2, 9.5, 7.8 |

Note: NMR data are predicted and may vary slightly from experimental values.

Biological Activity and Applications in Drug Discovery

Derivatives of 3-cyclopropyl-1,2-oxazole have shown promise in a range of therapeutic areas, primarily due to the favorable properties imparted by the cyclopropyl group. While comprehensive structure-activity relationship (SAR) studies on a wide range of simple 3-cyclopropyl-1,2-oxazoles are not extensively published, their incorporation into more complex molecules has demonstrated significant biological effects.

Enzyme Inhibition

The rigid and defined conformation of the cyclopropyl group makes it an excellent substituent for probing the binding pockets of enzymes. 3-Cyclopropyl-1,2-oxazole derivatives have been investigated as inhibitors of various enzymes, including:

-

Kinases: The isoxazole scaffold can participate in hydrogen bonding interactions within the ATP-binding site of kinases, and the cyclopropyl group can occupy hydrophobic pockets, leading to potent and selective inhibition.

-

Proteases: As bioisosteres of amides, isoxazoles can mimic the peptide backbone, while the cyclopropyl group can confer metabolic stability against proteolytic cleavage.

-

Other Enzymes: The versatility of the 3-cyclopropyl-1,2-oxazole core allows for its application as a scaffold for inhibitors of a wide range of other enzymes implicated in disease.

Receptor Modulation

The 3-cyclopropyl-1,2-oxazole moiety has been incorporated into ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors. For instance, a notable example, although a 5-cyclopropylisoxazole, is the potent and selective Farnesoid X receptor (FXR) agonist LY2562175, which has demonstrated lipid-modulating properties in preclinical studies. This highlights the potential of the cyclopropyl-isoxazole scaffold in developing therapies for metabolic diseases.

Conclusion and Future Perspectives

The 3-cyclopropyl-1,2-oxazole scaffold represents a valuable building block in modern medicinal chemistry. Its synthesis is well-established through the robust 1,3-dipolar cycloaddition reaction, allowing for the facile generation of diverse derivatives. The unique combination of the isoxazole ring's electronic properties and the cyclopropyl group's conformational and metabolic benefits makes this core attractive for the development of novel therapeutics.

Future research in this area will likely focus on:

-

The development of novel, more efficient, and stereoselective synthetic methods.

-

Comprehensive SAR studies to better understand the contribution of the 3-cyclopropyl group to biological activity.

-

The application of this scaffold in the design of inhibitors for new and challenging biological targets.

This in-depth technical guide provides a solid foundation for researchers and scientists to explore the potential of 3-cyclopropyl-1,2-oxazole derivatives in their drug discovery and development endeavors.

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-isoxazole compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of 5-chloro-isoxazole derivatives are crucial for understanding their behavior in biological systems and for optimizing their potential as therapeutic agents. Key parameters such as melting point, boiling point, pKa, solubility, and lipophilicity (logP) are summarized below.

Data Presentation

The following table summarizes the available quantitative data for a selection of 5-chloro-isoxazole compounds. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP (Predicted) | Solubility |

| 5-Chloro-3-phenylisoxazole | C₉H₆ClNO | 51-52[1] | 314.5[2] | - | - | - |

| 3-(Benzo[d][2][3]dioxol-5-yl)-5-chloroisoxazole | C₁₀H₆ClNO₃ | 82-83[4] | - | - | - | - |

| 5-Chloro-3-(2,3-dihydrobenzo[b][2][5]dioxin-6-yl)isoxazole | C₁₁H₈ClNO₃ | 78-79[4] | - | - | - | - |

| 3-([1,1'-Biphenyl]-4-yl)-5-chloroisoxazole | C₁₅H₁₀ClNO | 139-140[4] | - | - | - | - |

| 5-(Chloromethyl)-3-phenyl-1,2-oxazole | C₁₀H₈ClNO | 68-70[6] | - | - | - | - |

| 3-(5-Chlorothiophen-2-yl)-5-(p-tolyl)-4,5-dihydroisoxazole | C₁₄H₁₂Cl NOS | 126-128[2] | - | - | - | Soluble in polar solvents like water, methanol, and ethanol; low solubility in non-polar solvents like hexane and benzene.[7] |

| 5-Chloro-3-(p-tolyl)isoxazole | C₁₀H₈ClNO | - | - | - | - | - |

| 5-Chloro-3-(4-ethylphenyl)isoxazole | C₁₁H₁₀ClNO | - | - | - | - | - |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of 5-chloro-isoxazole compounds. This section provides step-by-step protocols for key experiments.

Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for various 5-chloro-isoxazole derivatives.[8]

Materials:

-

Aldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (1.5 equivalents)

-

Sodium hydroxide (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1.5 equivalents)

-

Alkene or Alkyne (1 equivalent)

-

Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Mo(CO)₆ (for conversion to β-amino enones)

-

Acetonitrile

Procedure:

-

Oxime Formation: To a stirred solution of the corresponding aldehyde (1 equivalent) in the deep eutectic solvent (e.g., 1 mL per 2 mmol of aldehyde), add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1 equivalent). Stir the resulting mixture at 50 °C for one hour.

-

Hydroximinoyl Chloride Formation: To the same reaction mixture, add N-chlorosuccinimide (1.5 equivalents) and continue stirring at 50 °C for three hours.

-

Cycloaddition: Add the corresponding alkene or alkyne (1 equivalent) to the mixture and continue stirring at 50 °C for four hours.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker 400 or 500 MHz)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified 5-chloro-isoxazole derivative in about 0.6 mL of a suitable deuterated solvent.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Record ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal at 0 ppm.

-

Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the structure of the compound. The chemical shifts of protons and carbons in the isoxazole ring are characteristic and can be used for structural confirmation.

Analysis by Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Instrumentation:

-

Mass Spectrometer (e.g., GC-MS or LC-MS) with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent.

-

For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range.

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern. For 5-chloro-isoxazole compounds, characteristic fragmentation may involve the loss of a chlorine atom, cleavage of the isoxazole ring, and fragmentation of the substituent groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key indicator for the presence of a chlorine atom.

Signaling Pathway Involvement

Isoxazole derivatives have been shown to interact with various signaling pathways, making them attractive candidates for the development of targeted therapies. This section provides a visual representation of their inhibitory effects on key pathways.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the c-Jun N-terminal kinase (JNK) cascade, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Certain isoxazole derivatives have been identified as potent inhibitors of this pathway.[3][5][9]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Isoxazole derivatives have been investigated for their potential to inhibit this pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Inhibitors of this pathway, including some isoxazole derivatives, are of significant therapeutic interest.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]

- 5. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Chloro-3-cyclopropyl-1,2-oxazole Interactions: A Technical Guide

Introduction

5-Chloro-3-cyclopropyl-1,2-oxazole is a small molecule featuring a substituted oxazole heterocyclic ring, a scaffold known to be present in various biologically active compounds. The exploration of such novel chemical entities is a cornerstone of modern drug discovery. In silico modeling provides a powerful, cost-effective, and rapid approach to profile new molecules, predict their biological targets, and characterize their interactions at an atomic level before committing to extensive experimental validation.[1][2]

This technical guide presents a comprehensive, albeit prospective, in silico workflow designed to elucidate the potential protein interactions of this compound. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential. The methodologies outlined herein are based on established computational techniques that are widely applied in drug discovery.[3][4]

Section 1: Target Identification and Prioritization

The initial step in characterizing a novel compound is to identify its potential biological targets. In silico target prediction methods can be broadly categorized into ligand-based and structure-based approaches.[5]

Methodology: A Hybrid Approach

A robust strategy involves a hybrid approach that leverages multiple computational methods to generate a high-confidence list of potential protein targets.[6][7]

-

Ligand-Based Target Prediction: This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[5] The 2D and 3D structure of this compound is used to screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with similar pharmacophoric features or chemical fingerprints. Targets associated with these similar molecules are then considered potential targets for the query compound. Various web servers and software platforms, such as SwissTargetPrediction, SuperPred, and SEA, can be employed for this purpose.[7]

-

Structure-Based Target Prediction (Reverse Docking): In this approach, the 3D structure of this compound is docked against a large library of protein structures with known binding sites.[6] This "reverse docking" paradigm screens for proteins that exhibit favorable binding energies with the compound. This method is particularly useful for identifying novel or unexpected targets that might not be found through similarity searches alone.

-

Machine Learning and Data Mining: Chemogenomic models, which are trained on large datasets of known compound-protein interactions, can also predict targets.[8] These models use descriptors of both the small molecule and the protein sequence to predict the likelihood of an interaction.[8]

The outputs from these diverse methods are then consolidated, and the targets are ranked based on a consensus score or the frequency of their prediction across different platforms.[7]

Data Presentation: Hypothetical Target Prioritization

| Predicted Target | Target Class | Ligand-Based Score | Reverse Docking Score | ML Prediction Score | Consensus Rank |

| Kinase A | Kinase | 0.85 | -8.2 kcal/mol | 0.91 | 1 |

| Protease B | Protease | 0.79 | -7.9 kcal/mol | 0.88 | 2 |

| GPCR C | GPCR | 0.81 | -7.5 kcal/mol | 0.82 | 3 |

| NHR D | Nuclear Receptor | 0.65 | -8.1 kcal/mol | 0.75 | 4 |

Section 2: Molecular Docking

Once a prioritized list of potential targets is established, molecular docking is performed to predict the preferred binding mode and affinity of this compound within the active site of each target protein.[9][10] This provides insights into the specific atomic interactions that may govern the compound's biological activity.

Methodology: Structure-Based Docking Protocol

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules and other non-essential ions, adding hydrogen atoms, and assigning partial charges.[11][12] Any missing residues or loops may be modeled using homology modeling tools.

-

Ligand Preparation: A 3D conformation of this compound is generated and energy-minimized. Rotatable bonds are defined to allow for conformational flexibility during the docking process.

-

Grid Generation: A grid box is defined around the known or predicted binding site of the target protein. This grid is used by the docking algorithm to pre-calculate the potential energy of interaction between different atom types, which speeds up the calculation.[10]

-

Docking Simulation: A docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore various possible conformations and orientations (poses) of the ligand within the binding site.[9][13]

-

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The poses are then clustered and ranked. The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation: Hypothetical Docking Results

| Target | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | 250 | LYS72, GLU91 | Hydrogen Bond, Salt Bridge |

| Kinase A | -8.5 | 250 | VAL23, LEU135 | Hydrophobic |

| Protease B | -7.8 | 850 | HIS41, CYS145 | Hydrogen Bond |

| Protease B | -7.8 | 850 | MET49, MET165 | Hydrophobic |

| NHR D | -8.2 | 400 | ARG394, SER320 | Hydrogen Bond |

| NHR D | -8.2 | 400 | ILE250, TRP383 | Hydrophobic, Pi-Stacking |

Section 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the protein-ligand complex in a simulated physiological environment over time.[14]

Methodology: Protein-Ligand MD Simulation Protocol

-

System Preparation: The top-ranked docked complex from the previous step is used as the starting structure. A force field (e.g., CHARMM, AMBER) is assigned to both the protein and the ligand.[14][15] The complex is then placed in a periodic box of explicit solvent (e.g., TIP3P water model) and neutralized with counter-ions (e.g., Na+, Cl-).[14][16]

-

Energy Minimization: The energy of the entire system is minimized, typically using the steepest descent algorithm, to remove any steric clashes or unfavorable geometries.[14]

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases:

-

NVT Ensemble (Canonical): The system is equilibrated at constant Number of particles, Volume, and Temperature to ensure the temperature stabilizes.

-

NPT Ensemble (Isothermal-Isobaric): The system is further equilibrated at constant Number of particles, Pressure, and Temperature, allowing the density of the system to relax to the correct value.[15]

-

-

Production MD Run: After equilibration, the production simulation is run for a significant duration (e.g., 100-200 ns), during which the trajectory (atomic coordinates over time) is saved for analysis.

-

Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.[14]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.[14]

-

Radius of Gyration (Rg): To measure the compactness of the protein.[14]

-

Binding Free Energy Calculation (e.g., MM/PBSA): To provide a more accurate estimation of binding affinity.

-

Data Presentation: Hypothetical MD Simulation Summary (100 ns)

| Metric | Target: Kinase A | Target: NHR D | Interpretation |

| Avg. Protein RMSD (Å) | 1.8 ± 0.3 | 3.5 ± 0.8 | Lower value suggests higher stability of the protein backbone. |

| Avg. Ligand RMSD (Å) | 1.2 ± 0.2 | 4.1 ± 1.1 | Lower value indicates the ligand remains stably bound in the pocket. |

| MM/PBSA Energy (kcal/mol) | -45.7 ± 5.2 | -28.9 ± 7.5 | A more negative value suggests stronger binding affinity. |

| Key H-Bonds Occupancy | LYS72 (95%), GLU91 (88%) | ARG394 (55%) | High occupancy indicates stable hydrogen bonds. |

Section 4: ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[17][18] In silico tools can provide valuable initial assessments of a molecule's drug-likeness and potential liabilities.[19][20]

Methodology: In Silico ADMET Profiling

A variety of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are used to predict a wide range of pharmacokinetic and toxicological endpoints from the chemical structure of this compound.[17][21] It is recommended to use multiple tools (e.g., SwissADME, ADMET-AI, pkCSM) to compare predictions and increase confidence.[17]

Key Predicted Properties:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein (P-gp) substrate/inhibitor.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP3A4).

-

Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Data Presentation: Hypothetical ADMET Profile

| Property | Predicted Value | Acceptable Range | Interpretation |

| Molecular Weight ( g/mol ) | 143.57 | < 500 | Good |

| LogP | 1.85 | -0.4 to +5.6 | Good lipophilicity |

| HIA | High | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Yes/No | Potential for CNS activity |

| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low Risk | Low Risk | Low risk of cardiotoxicity |

| AMES Toxicity | Non-mutagen | Non-mutagen | Low risk of mutagenicity |

Section 5: Experimental Validation Protocols

The final and most critical step is the experimental validation of the in silico predictions.[22][23][24] Computational models generate hypotheses that must be tested in the laboratory to confirm the compound's activity and mechanism of action.

1. Target Binding Assays

-

Objective: To confirm a direct physical interaction between this compound and the predicted protein target.

-

Methodology (Surface Plasmon Resonance - SPR):

-

Immobilize the purified recombinant target protein onto a sensor chip.

-

Flow a series of concentrations of this compound over the chip.

-

Measure the change in the refractive index at the surface as the compound binds and dissociates.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the binding affinity (KD).

-

2. Functional Assays (Enzyme Inhibition)

-

Objective: To determine if the binding of the compound modulates the biological activity of the target protein (if it is an enzyme).

-

Methodology (Kinase Activity Assay - Example for Kinase A):

-

In a multi-well plate, combine the recombinant Kinase A enzyme with its specific substrate and ATP.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a set period to allow the phosphorylation reaction to occur.

-

Use a detection reagent (e.g., luminescence-based) that measures the amount of ATP remaining or the amount of phosphorylated product formed.

-

Plot the enzyme activity against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

-

3. Cell-Based Assays

-

Objective: To assess the effect of the compound in a more biologically relevant cellular context.

-

Methodology (Cell Viability/Cytotoxicity Assay):

-

Culture a relevant cancer cell line (e.g., one that overexpresses the target protein) in multi-well plates.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified time (e.g., 48-72 hours).

-

Add a viability reagent (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.

-

Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to an untreated control.

-

Determine the GI50 or IC50 value, representing the concentration that causes 50% growth inhibition or cell death.

-

Conclusion

The in silico workflow detailed in this guide provides a systematic and multi-faceted approach to characterizing the potential interactions of a novel compound like this compound. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, researchers can efficiently generate high-quality, testable hypotheses regarding a molecule's mechanism of action, binding affinity, and drug-like properties. This computational pre-assessment is an indispensable component of the modern drug discovery pipeline, enabling the prioritization of resources toward the most promising candidates for subsequent experimental validation and development. The synergy between in silico prediction and empirical testing ultimately accelerates the journey from a novel chemical entity to a potential therapeutic agent.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Molecular Docking - An easy protocol [protocols.io]

- 14. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. LigParGen Server [traken.chem.yale.edu]

- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 21. ADMET-AI [admet.ai.greenstonebio.com]

- 22. researchgate.net [researchgate.net]

- 23. news-medical.net [news-medical.net]

- 24. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Studies of 5-Chloro-3-cyclopropyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel chemical entity, 5-Chloro-3-cyclopropyl-1,2-oxazole. In the absence of publicly available experimental data for this specific molecule, this document outlines the standardized, industry-accepted methodologies and experimental protocols necessary to generate this critical information. Adherence to these protocols is fundamental for the successful development of this compound for pharmaceutical or other applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling the systematic evaluation of this compound's physicochemical properties.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a chloro group and a cyclopropyl moiety. The isoxazole scaffold is a prevalent feature in many biologically active compounds, suggesting that this molecule may hold therapeutic potential. A thorough understanding of its solubility and stability is a prerequisite for any further development, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-72 hours).

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-